molecular formula C25H27N3O4 B2777302 N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide CAS No. 898420-58-1

N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide

Cat. No.: B2777302
CAS No.: 898420-58-1
M. Wt: 433.508
InChI Key: FSAVTZXSFMZTRG-UHFFFAOYSA-N
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Description

This compound features a 4H-pyran core substituted at position 3 with a methoxy group linked to an N-methyl-N-phenylacetamide moiety.

Properties

IUPAC Name

N-methyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-26(20-8-4-2-5-9-20)25(30)19-32-24-18-31-22(16-23(24)29)17-27-12-14-28(15-13-27)21-10-6-3-7-11-21/h2-11,16,18H,12-15,17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAVTZXSFMZTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide, also known by its CAS number 898440-68-1, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H27N3O4C_{25}H_{27}N_{3}O_{4} with a molecular weight of 433.5 g/mol. The structure features a pyran ring, a piperazine moiety, and an acetamide group, which contribute to its pharmacological properties.

PropertyValue
CAS Number898440-68-1
Molecular FormulaC25H27N3O4
Molecular Weight433.5 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Apelin/APJ System : The apelin/APJ system plays a critical role in cardiovascular regulation. Compounds that influence this pathway could exhibit cardiovascular protective effects, as seen in related studies involving pyran derivatives .
  • GPCR Modulation : The compound may act as an antagonist or modulator of G-protein coupled receptors (GPCRs), which are pivotal in numerous physiological processes. For instance, related compounds have shown selective activity against specific GPCRs while exhibiting minimal binding to others .

Anticancer Activity

Preliminary studies suggest that derivatives of similar structures possess significant anticancer properties. For example, some pyran-based compounds have demonstrated potent antitumor activity against various cancer cell lines . This suggests that this compound may also exhibit potential as an anticancer agent.

Antimicrobial Activity

Some studies have indicated that compounds with similar structural motifs can exhibit broad-spectrum antimicrobial activity. For instance, certain derivatives have shown effectiveness against both bacterial and fungal strains at low minimum inhibitory concentrations (MICs) .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antitumor Effects : A study evaluating novel pyrimidine derivatives found that modifications led to enhanced anticancer activity against cell lines such as Mia PaCa-2 and PANC-1 .
  • Cardiovascular Effects : Research into the apelin/APJ system highlighted the importance of certain compounds in regulating cardiovascular health, suggesting that similar structures may be beneficial in treating cardiovascular diseases .
  • Analgesic Properties : Some derivatives have been evaluated for their analgesic effects using models like the acetic acid-induced writhing test, indicating potential central and peripheral analgesic activities .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity (IC₅₀/EC₅₀) logP Reference
Target Compound C₂₅H₂₈N₃O₄ 437.46 N-methyl-N-phenylacetamide, 4-phenylpiperazine Not reported ~2.5*
ML221 C₁₈H₁₅N₃O₅S 385.39 Pyrimidin-2-ylthio, 4-nitrobenzoate APJ antagonist: 0.70 µM (cAMP) 3.1
Y044-2296 C₁₈H₂₁N₃O₄ 343.38 Unsubstituted acetamide Not reported 0.27
N-(2-fluorophenyl)-derivative C₂₄H₂₄FN₃O₄ 437.46 2-fluorophenylacetamide Not reported ~2.8*
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide C₂₇H₂₃ClF₃N₃O₃ 530.94 Chloro-trifluoromethyl benzoyl-piperazine Not reported 4.2

*Estimated based on structural analogs.

Key Insights from Structure-Activity Relationships (SAR)

Piperazine Role : The 4-phenylpiperazine group is critical for receptor engagement, as seen in ML221’s APJ antagonism. Substitutions here modulate selectivity and potency .

Electron-Withdrawing Groups : Fluorine or nitro substituents (e.g., in ML221) improve metabolic stability and receptor binding .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing N-methyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)-N-phenylacetamide?

Answer:
The synthesis involves three primary steps:

Alkylation of 4-oxo-4H-pyran derivatives : React 4-oxo-6-(bromomethyl)-4H-pyran with 4-phenylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C to introduce the phenylpiperazine moiety.

Nucleophilic substitution : Couple the intermediate with N-methyl-N-phenylacetamide using a condensing agent (e.g., EDC/HOBt) in dichloromethane at room temperature.

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol.
Critical parameters : Maintain pH >9 during alkylation, and monitor reaction progress via TLC. Yield optimization requires strict temperature control .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and stereochemistry. Key signals include the pyran C=O (~170 ppm in ¹³C NMR) and phenylpiperazine aromatic protons (δ 6.8–7.3 ppm in ¹H NMR) .
  • Liquid Chromatography-Mass Spectrometry (LCMS) : Confirm molecular weight (e.g., m/z [M+H]⁺) and monitor purity (>95% via UV detection at 215/254 nm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity and detect impurities .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from variations in substituents, assay conditions, or target selectivity. To address this:

  • Dose-response assays : Test the compound across a broad concentration range (e.g., 1 nM–100 µM) to establish EC₅₀/IC₅₀ values.
  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular activity (e.g., apoptosis assays) to confirm mechanism .
  • Structural analogs : Synthesize derivatives with modified phenylpiperazine or acetamide groups (e.g., fluorinated or methoxy-substituted analogs) and correlate structural changes with activity trends .

Advanced: What computational and experimental strategies optimize reaction conditions for scale-up?

Answer:

  • Computational reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers. Tools like Gaussian or ORCA can model intermediates .
  • Design of Experiments (DoE) : Vary parameters (solvent polarity, catalyst loading, temperature) in a factorial design to maximize yield. For example, DMF vs. THF as solvents may improve solubility of intermediates .
  • In-line analytics : Implement FTIR or Raman spectroscopy to monitor reaction progress in real-time and adjust conditions dynamically .

Advanced: How can structure-activity relationship (SAR) studies enhance the compound’s pharmacological profile?

Answer:

  • Core modifications : Replace the pyran ring with pyrimidine or pyridazine cores to assess impact on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenylpiperazine moiety to modulate receptor affinity.
  • Biological testing : Perform receptor binding assays (e.g., serotonin/dopamine receptors) and molecular docking (AutoDock Vina) to identify critical interactions. For example, piperazine nitrogen interactions with Glu/Asp residues in receptors are often pivotal .

Advanced: What methodologies validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Target deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence suspected targets (e.g., kinases) and observe activity loss .
  • Thermal shift assays : Measure protein melting temperature (Tm) shifts via differential scanning fluorimetry (DSF) to confirm direct binding .
  • Metabolomics : Profile cellular metabolites (LC-MS/MS) after treatment to identify disrupted pathways (e.g., apoptosis, glycolysis) .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (Ar/N₂) to prevent oxidation.
  • Solubility : Use DMSO for stock solutions (≤10 mM) and avoid aqueous buffers with pH >8 to prevent hydrolysis of the acetamide group .
  • Stability monitoring : Periodically analyze via HPLC to detect degradation products (e.g., free phenylpiperazine or pyran fragments) .

Advanced: How can spectral data contradictions (e.g., NMR splitting patterns) be resolved during characterization?

Answer:

  • Variable temperature NMR : Perform experiments at 25°C and 60°C to distinguish dynamic effects (e.g., rotamers) from static stereochemistry .
  • 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals (e.g., pyran vs. phenyl protons) .
  • Crystallography : Grow single crystals (e.g., via slow evaporation in ethyl acetate) and resolve X-ray structures to confirm regiochemistry .

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